(3-Bromopropyl)benzene

Description

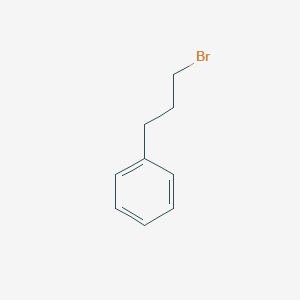

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZQWZJMTBCUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060924 | |

| Record name | (3-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-59-2 | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-bromopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BROMOPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VX623QN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3-Bromopropyl)benzene chemical properties and structure

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of (3-bromopropyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile chemical intermediate.

Chemical Properties and Structure

This compound, also known as 3-phenylpropyl bromide, is an organic compound that serves as a key intermediate in various chemical syntheses. Its chemical structure consists of a benzene (B151609) ring attached to a three-carbon propyl chain with a bromine atom at the terminal position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Bromo-3-phenylpropane[1][2] |

| CAS Number | 637-59-2[1][2][3][4] |

| Molecular Formula | C₉H₁₁Br[1][2][3][4] |

| Molecular Weight | 199.09 g/mol [3][4] |

| SMILES | C1=CC=C(C=C1)CCCBr[5] |

| InChI | InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2[2][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid[4] |

| Boiling Point | 237-238 °C[4] |

| Melting Point | -34 °C to -39 °C[6] |

| Density | 1.31 g/mL at 25 °C[4] |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and ethyl acetate.[6] |

| Refractive Index | 1.546[7] |

| Flash Point | 102 °C[8] |

Synthesis and Reactivity

This compound is a valuable reagent due to the reactivity of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions.

Synthesis

A common method for the synthesis of this compound involves the anti-Markovnikov hydrobromination of allylbenzene. This reaction is typically carried out in the presence of peroxides, which initiate a free-radical chain reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Vanoxerine - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Vanoxerine hydrochloride, I-893, GBR-12909-药物合成数据库 [drugfuture.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to (3-Bromopropyl)benzene (CAS: 637-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopropyl)benzene, a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. The document details its physicochemical properties, synthesis and reaction protocols, key applications, and safety information, presented in a format tailored for scientific and research professionals.

Physicochemical and Spectroscopic Data

This compound, also known as 3-Phenylpropyl bromide, is a halogenated monoaromatic compound.[1] Its utility as a synthetic building block stems from the reactivity of the terminal bromine atom attached to a flexible three-carbon chain, which is bonded to a benzene (B151609) ring.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 637-59-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁Br | [1][2][3] |

| Molecular Weight | 199.09 g/mol | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |

| Boiling Point | 237-238 °C | [2] |

| Density | 1.31 g/mL at 25°C | [2] |

| Vapor Pressure | 0.06 mmHg | [1] |

| Water Solubility | Insoluble | [5][6] |

| Solubility | Soluble in organic solvents | [5][6] |

| Octanol/Water Partition Coefficient (LogP) | 3.0141 | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 91; 2nd Highest: 92; 3rd Highest: 198 | [1][7] |

| ¹H NMR & ¹³C NMR | Spectra available from various sources | [1][7] |

| Infrared (IR) Spectroscopy | Spectra available from various sources | [8][9] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the bromination of an alkene precursor. Industrial production may utilize catalysts to improve reaction efficiency.[2]

Synthesis from 3-Phenylpropene

The compound can be synthesized through the addition of hydrogen bromide (HBr) across the double bond of 3-phenylpropene.[2] This reaction proceeds under controlled conditions to ensure selective formation of the desired product.

Experimental Protocol: Synthesis via Hydrobromination

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-phenylpropene in a suitable inert solvent (e.g., dichloromethane).

-

Addition of HBr : Cool the solution in an ice bath. Slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Purification : Wash the organic layer successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]

Industrial Purification Workflow

For industrial-scale production, a rigorous purification process is employed to ensure high purity of the final product.[2]

Chemical Reactivity and Applications

The presence of the bromine atom, an excellent leaving group, makes this compound a valuable electrophilic reagent for introducing the 3-phenylpropyl moiety into various molecules, primarily through nucleophilic substitution reactions.[2][10]

Nucleophilic Substitution Reactions

This compound is an ideal substrate for Sₙ2 reactions, where it acts as an electrophile to alkylate nucleophiles such as amines, thiols, and alkoxides.[10]

Experimental Protocol: N-Alkylation of 1-Boc-piperazine (A key step in the synthesis of Vanoxerine)[11]

-

Reaction Setup : Dissolve 1-Boc-piperazine and this compound in an appropriate polar aprotic solvent, such as acetonitrile (B52724) or DMF, in a round-bottom flask.

-

Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a proton scavenger.

-

Reaction Conditions : Heat the mixture with stirring (e.g., at 60-80°C) and monitor the reaction by TLC.

-

Workup : After completion, cool the reaction mixture, filter off the solids, and remove the solvent under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification : Dry the organic layer, concentrate it, and purify the resulting product using column chromatography on silica (B1680970) gel.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination reaction to yield allylbenzene (B44316).[12]

Experimental Protocol: Dehydrobromination to Allylbenzene

-

Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Base Addition : Add a solution of a strong base, such as potassium tert-butoxide, to the flask at room temperature.

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating. Monitor its progress by GC or TLC.

-

Workup : Quench the reaction by carefully adding water. Extract the product with an organic solvent such as diethyl ether.

-

Purification : Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent. The resulting allylbenzene can be further purified by distillation.

Applications in Drug Discovery and Materials Science

This compound is a crucial building block for a range of high-value molecules:

-

Pharmaceuticals : It is used in the synthesis of potential therapeutic agents.[2]

-

Vanoxerine : A key intermediate is formed by reacting this compound with 1-Boc-piperazine.[11] Vanoxerine is a dopamine (B1211576) reuptake inhibitor investigated for treating cocaine dependence.[11]

-

MAO-B Inhibitors : Serves as a precursor for quinolinone derivatives that act as selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[2]

-

PTP Inhibitors : Derivatives have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are linked to diseases like cancer and diabetes.[2]

-

Antimicrobial Agents : Used to synthesize MraY inhibitors and other novel antibacterial candidates.[2]

-

-

Materials Science : The compound is used to functionalize materials, leading to the development of tailored polymers and specialty chemicals with controlled properties.[2]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [1][13] |

| H315 | Causes skin irritation | [1][13] |

| H319 | Causes serious eye irritation | [1][13] |

| H335 | May cause respiratory irritation | [1][13] |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water.[13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

References

- 1. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Phenylpropyl Bromide | 637-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum [chemicalbook.com]

- 8. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 9. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 10. This compound | High-Purity | For Research [benchchem.com]

- 11. Vanoxerine - Wikipedia [en.wikipedia.org]

- 12. Answered: Can you show the the mechanism of the 3-bromopropyl benzene reacting with the potassium tertiary butoxide to give allyl benzene. | bartleby [bartleby.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of (3-Bromopropyl)benzene from 3-Phenylpropene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of (3-Bromopropyl)benzene from 3-phenylpropene (allylbenzene). The core of this transformation lies in the anti-Markovnikov addition of hydrogen bromide (HBr) across the alkene double bond, a reaction facilitated by a free-radical mechanism. This document details the underlying chemical principles, provides a generalized experimental protocol, and summarizes key reaction parameters. The content is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a practical reference for laboratory application.

Introduction

This compound, also identified by its CAS number 637-59-2, is a valuable chemical intermediate in organic synthesis.[1][2] Its structure, featuring a reactive terminal bromine atom, makes it an excellent electrophile for introducing the 3-phenylpropyl moiety into various molecules through nucleophilic substitution reactions.[1][3] This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials.[1]

The synthesis of this compound from the readily available starting material 3-phenylpropene presents a classic example of regiochemical control in electrophilic additions. While the standard ionic addition of HBr to 3-phenylpropene would follow Markovnikov's rule to yield the branched isomer, the desired linear product is obtained via an anti-Markovnikov, free-radical pathway.[4][5][6][7] This guide focuses exclusively on the latter, peroxide-initiated method.

Reaction Principle: Anti-Markovnikov Hydrobromination

The addition of HBr to an unsymmetrical alkene in the presence of a radical initiator, such as an organic peroxide (ROOR) or azobisisobutyronitrile (AIBN), proceeds via a free-radical chain mechanism.[8][9][10] This pathway results in the bromine atom adding to the less substituted carbon of the double bond, a regioselectivity known as the anti-Markovnikov rule or the Kharasch effect.[5][8]

The mechanism can be divided into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide initiator (triggered by heat or UV light), forming two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[7][11]

-

Propagation: The bromine radical adds to the terminal carbon of the 3-phenylpropene double bond. This addition occurs at this position to generate the more stable secondary benzylic radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which continues the chain reaction.[11][12]

-

Termination: The chain reaction concludes when any two radical species in the mixture combine.[12][13]

Figure 1: Free-Radical Mechanism for Anti-Markovnikov Hydrobromination.

Data Presentation

The following table summarizes the typical reagents and conditions for the synthesis. Note that specific parameters may be adjusted based on laboratory scale and available equipment.

| Parameter | Value / Description | Rationale / Notes |

| Reactants | ||

| 3-Phenylpropene | 1.0 equivalent | The primary substrate for the reaction. |

| Hydrogen Bromide (HBr) | 1.1 - 1.5 equivalents | Can be used as a gas or a solution in acetic acid. A slight excess ensures complete consumption of the alkene.[14] |

| Radical Initiator | 0.01 - 0.1 equivalents (e.g., Benzoyl Peroxide, AIBN) | Catalytic amount required to initiate the free-radical chain reaction.[9][15] Essential for anti-Markovnikov selectivity. |

| Solvent | Inert solvent (e.g., Hexane, Toluene) or neat | An inert solvent can help control reaction temperature and concentration. Some procedures run the reaction without an additional solvent.[9][15] |

| Conditions | ||

| Temperature | 0 °C to reflux | Low temperatures can help minimize side reactions.[14] The specific temperature depends on the initiator's decomposition rate. |

| Reaction Time | 2 - 6 hours | Progress should be monitored by an appropriate analytical technique (TLC or GC).[14][15] |

| Outcome | ||

| Expected Yield | 70 - 98% | Yields are typically high for this reaction, though they depend on the purity of reagents and careful execution of the protocol.[9] |

| Major Product | This compound | The linear, anti-Markovnikov addition product. |

| Potential Byproducts | (2-Bromo-1-phenylpropane), dibrominated products, polymerisation products | Markovnikov addition product is a minor byproduct in a well-controlled radical reaction.[16] |

Experimental Protocol

The following is a generalized experimental protocol for the free-radical hydrobromination of 3-phenylpropene.

Materials:

-

3-phenylpropene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Radical initiator (e.g., benzoyl peroxide)

-

Inert solvent (e.g., hexane, optional)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel/gas inlet tube, magnetic stirrer.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-phenylpropene in a suitable inert solvent (if used). Add the radical initiator to the solution.[15]

-

Initiation: If using a heat-activated initiator like AIBN, gently heat the solution to the required temperature. If using a light-activated initiator, position a UV lamp appropriately.

-

Addition of HBr: Slowly add hydrogen bromide to the reaction mixture. This can be done by bubbling HBr gas through the solution or by the dropwise addition of HBr in acetic acid via a dropping funnel.[14][15] Maintain the reaction temperature throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[14][15]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by washing it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining HBr. Separate the organic layer.[14]

-

Purification (Aqueous Wash): Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over an anhydrous drying agent like MgSO₄.[1][15]

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Final): The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.[1][14][15]

Figure 2: General Experimental Workflow for the Synthesis.

Safety Precautions

-

Hydrogen Bromide: HBr is a toxic and highly corrosive gas/solution. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Peroxides: Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.

-

Solvents: Organic solvents are flammable. Ensure no ignition sources are nearby.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves are mandatory at all times.

Conclusion

The synthesis of this compound from 3-phenylpropene is a robust and high-yielding reaction when performed under conditions that favor a free-radical mechanism. The key to achieving the desired anti-Markovnikov regioselectivity is the use of a radical initiator, such as an organic peroxide. The procedure involves the controlled addition of HBr followed by a standard aqueous work-up and purification. This method provides reliable access to a versatile chemical building block essential for further synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 3. This compound | High-Purity | For Research [benchchem.com]

- 4. 3-Phenylpropene on reaction with HBr gives (as a major product)- \mathrm .. [askfilo.com]

- 5. When 3-phenylprop-1-ene is treated with HBr in presence of peroxide then .. [askfilo.com]

- 6. 3phenyl propene on reaction with HBr gives major product class 12 chemistry CBSE [vedantu.com]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Reddit - The heart of the internet [reddit.com]

(3-Bromopropyl)benzene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This guide provides core physicochemical properties of (3-Bromopropyl)benzene, a versatile chemical intermediate used in the synthesis of various chemicals and pharmaceuticals.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₁Br | [2][3][4][5][6] |

| Molecular Weight | 199.09 g/mol | [4][5][6] |

| CAS Number | 637-59-2 | [2][3] |

| IUPAC Name | 1-Bromo-3-phenylpropane | [2][3] |

| Synonyms | 3-Phenylpropyl bromide | [2][4][5][6] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (molecular formula), and its resulting molecular weight.

Figure 1: Relationship between chemical identity, formula, and molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 3. This compound | CAS 637-59-2 [matrix-fine-chemicals.com]

- 4. Benzene, (3-bromopropyl)- (CAS 637-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of 3-phenylpropyl bromide, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the experimental workflow for determining these properties.

Chemical Identity

-

Chemical Name: 3-Phenylpropyl bromide

-

Synonyms: 1-Bromo-3-phenylpropane, (3-Bromopropyl)benzene[1][2]

-

Molecular Formula: C₉H₁₁Br[1]

-

Chemical Structure:

Summary of Physical Properties

The physical characteristics of 3-phenylpropyl bromide are essential for its handling, application in synthesis, and for purification processes. The following table summarizes its key physical properties.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 199.09 g/mol | [1][3][4] | |

| Appearance | Colorless to light orange/yellow clear liquid | Ambient | [1] |

| Density | 1.31 g/mL | at 25 °C | [4] |

| 1.309 g/mL | [3] | ||

| 1.32 g/mL | at 20 °C | [5] | |

| Boiling Point | 237-238 °C | [4] | |

| 220 °C | [3] | ||

| 129 °C | at 29 mmHg | [5] | |

| Melting Point | -10 °C (estimate) | [6][7] | |

| Refractive Index | 1.546 | at 20 °C (n20/D) | [4] |

| 1.543 | [3] | ||

| 1.55 | [5] | ||

| Solubility | Insoluble in water.[6][7] Soluble in chloroform (B151607) and methanol.[8] | ||

| Flash Point | 101 °C (215 °F) - closed cup | [4] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of liquid compounds like 3-phenylpropyl bromide.

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a graduated cylinder and an electronic balance.[9][10]

-

Apparatus:

-

Electronic balance

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Thermometer

-

-

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Place the empty graduated cylinder on the electronic balance and tare the mass to zero.[11]

-

Carefully pour a known volume of 3-phenylpropyl bromide into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.[10][11]

-

Place the graduated cylinder containing the liquid back on the electronic balance and record the mass.[11]

-

The density (ρ) is calculated using the formula: ρ = mass / volume

-

Measure the temperature of the liquid as density is temperature-dependent.

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[11]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] For small sample volumes, the micro-boiling point or capillary method is often employed.[13][14]

-

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., melting point apparatus)

-

Small test tube or fusion tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

-

Procedure:

-

Add a small amount (a few mL) of 3-phenylpropyl bromide to the small test tube.[14]

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]

-

Gently heat the side arm of the Thiele tube.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13] Record this temperature.

-

The refractive index is a dimensionless number that describes how light propagates through a substance.[15] It is a characteristic property of a substance and is commonly measured using a refractometer.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

-

-

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C).

-

Clean the prism surfaces of the refractometer using lens paper and a solvent.

-

Using a dropper, place a few drops of 3-phenylpropyl bromide onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw until the boundary is sharp and colorless.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 3-phenylpropyl bromide.

Caption: Workflow for Physical Property Determination.

References

- 1. 3-Phenylpropyl Bromide | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-phenylpropyl bromide [stenutz.eu]

- 4. 1-Bromo-3-phenylpropane 0.98 3-Phenylpropyl bromide [sigmaaldrich.com]

- 5. 3-Phenylpropyl Bromide | 637-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 1-Bromo-3-phenylpropane | 637-59-2 [amp.chemicalbook.com]

- 8. 1-Bromo-3-phenylpropane, 98% | Fisher Scientific [fishersci.ca]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of (3-Bromopropyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Bromopropyl)benzene (CAS No. 637-59-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and fragmentation pattern, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the detailed carbon-hydrogen framework. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | m | 5H | Ar-H |

| 3.39 | t | 2H | -CH₂-Br |

| 2.76 | t | 2H | Ar -CH₂- |

| 2.21 - 2.11 | m (quintet) | 2H | -CH₂-CH₂ -CH₂- |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar -C (quaternary) |

| 128.5 | Ar -CH |

| 128.4 | Ar -CH |

| 126.1 | Ar -CH |

| 35.1 | Ar -CH₂- |

| 33.6 | -CH₂ -CH₂-Br |

| 32.8 | -CH₂-CH₂ -Br |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium-Weak | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 745, 695 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

| 650 - 550 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound [1][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | ~11.5 / ~11.3 | [M]⁺, [M+2]⁺ (Molecular ion peak, presence of Br) |

| 119 | ~2.1 | [M - Br]⁺ |

| 117 | 4.5 | [C₉H₉]⁺ |

| 92 | 16.9 | [C₇H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 65 | 9.5 | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.[5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

-

Data Acquisition : Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds.[5][6] For ¹³C NMR, a greater number of scans is necessary due to the lower natural abundance of the ¹³C isotope, and proton decoupling is employed to simplify the spectrum.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the neat liquid sample is prepared by placing a single drop of the compound between two polished salt plates (e.g., NaCl or KBr) to create a thin capillary film.[7][8]

-

Data Acquisition : The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.[8][9] A background spectrum of the empty salt plates is typically recorded first and subtracted from the sample spectrum. The spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Method : Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[10][11] The sample is introduced into the ion source under high vacuum, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12]

-

Analysis : The impact of the electrons causes the molecule to ionize and fragment.[10][13] The resulting positively charged molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[11][12] The detector records the abundance of each ion, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Logical workflow for structural analysis.

References

- 1. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 3. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 4. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Bromine Atom in (3-Bromopropyl)benzene: A Hub of Reactivity for Synthetic Chemistry

(3-Bromopropyl)benzene is a versatile bifunctional molecule, serving as a cornerstone in organic synthesis due to the distinct reactivity of its terminal bromine atom. This guide provides an in-depth technical overview of the key transformations involving the C-Br bond, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The strategic placement of a reactive alkyl halide at the terminus of a propyl chain, attached to a stable phenyl ring, allows for a diverse array of chemical modifications, including nucleophilic substitutions, eliminations, organometallic formations, and cross-coupling reactions. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and illustrates the underlying mechanistic pathways.

Nucleophilic Substitution Reactions

The primary reactivity of the bromine atom in this compound is defined by its susceptibility to nucleophilic attack. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The SN2 pathway is favored due to the minimal steric hindrance at the electrophilic carbon atom bearing the bromine.[1]

Key Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Azide (B81097) | Sodium Azide | DMSO | Room Temp | Overnight | (3-Azidopropyl)benzene (B1274952) | 73 | [1] |

| Cyanide | Sodium Cyanide | DMSO | 90 | 2 | 4-Phenylbutanenitrile | High | [2] |

| Methoxide | Sodium Methoxide | Methanol | Reflux | N/A | (3-Methoxypropyl)benzene | Major Product | [3] |

Experimental Protocol: Synthesis of (3-Azidopropyl)benzene

This protocol is adapted from a general procedure for the synthesis of azides from alkyl halides.[1]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture (Note: exothermic reaction).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (3-azidopropyl)benzene as a clear oil.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form allylbenzene (B44316). Potassium tert-butoxide is a common reagent for this transformation, as its bulkiness disfavors the competing SN2 reaction.[4][5] The E2 mechanism involves the concerted removal of a proton from the β-carbon and the departure of the bromide leaving group.[3]

Key Quantitative Data for Elimination Reactions

| Base | Reagent | Solvent | Temperature (°C) | Product | Product Distribution | Reference |

| tert-Butoxide | Potassium tert-butoxide | tert-Butanol (B103910) | N/A | Allylbenzene | Major Product | [3][4] |

Experimental Protocol: Synthesis of Allylbenzene

This is a generalized protocol for an E2 elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in tert-butanol in a round-bottom flask.

-

Add potassium tert-butoxide (1.1 eq.) to the solution.

-

Reflux the reaction mixture for the appropriate time, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain allylbenzene.

Grignard Reagent Formation and Subsequent Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-phenylpropyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it a valuable intermediate for the formation of new carbon-carbon bonds.[6]

Experimental Protocol: Formation of (3-Phenylpropyl)magnesium Bromide and Reaction with Benzaldehyde (B42025)

This protocol is adapted from general procedures for Grignard reagent formation and reaction.[6][7]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine.

-

Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

-

Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 1,4-diphenyl-1-butanol by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9] This reaction is highly versatile for the formation of C(sp²)-C(sp³) bonds.

This protocol is a general procedure for Suzuki coupling reactions.[10][11]

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane/water solvent mixture

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), triphenylphosphine (0.06 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product, 1-(4-methoxyphenyl)-3-phenylpropane, by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the synthesis of substituted alkynes.[12]

This protocol is based on a general procedure for Sonogashira coupling.[13]

Materials:

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.) and copper(I) iodide (0.04 eq.).

-

Add a solution of this compound (1.0 eq.) and trimethylsilylacetylene (1.2 eq.) in the anhydrous solvent.

-

Add triethylamine (2.0 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by column chromatography.

Spectroscopic Data of Key Products

Accurate characterization of the reaction products is crucial. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for representative products derived from this compound.

| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Allylbenzene | 7.35-7.18 (m, 5H, Ar-H), 5.90 (m, 1H, -CH=), 5.05 (m, 2H, =CH₂), 3.38 (d, 2H, -CH₂-) | 141, 138, 130, 127, 116, 42 | [14][15] |

| 4-Phenylbutanenitrile | 7.38-7.20 (m, 5H, Ar-H), 2.78 (t, 2H, Ar-CH₂-), 2.45 (t, 2H, -CH₂-CN), 1.95 (m, 2H, -CH₂-) | N/A | [16] |

| 1,4-Diphenylbutane | 7.30-7.15 (m, 10H, Ar-H), 2.62 (t, 4H, Ar-CH₂-), 1.65 (m, 4H, -CH₂-CH₂-) | 142.6, 128.4, 128.2, 125.7, 35.8, 31.2 | [17] |

Reaction Pathways and Workflows

Diagrams of Key Transformations

Caption: Key reaction pathways of this compound.

Caption: General experimental workflow for reactions of this compound.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Br (CH3)3 CO K Major Product | Filo [askfilo.com]

- 4. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. (Solved) - 1. Study the NMR spectrum of allylbenzene (C9H10) (Figure 43).... (1 Answer) | Transtutors [transtutors.com]

- 15. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-PHENYLPROPIONITRILE(629-08-3) 1H NMR spectrum [chemicalbook.com]

- 17. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of (3-Bromopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopropyl)benzene is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of molecules with applications in medicinal chemistry and materials science. Its structure, featuring a primary alkyl bromide separated from a phenyl group by a three-carbon chain, allows for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of these reactions, including detailed experimental protocols, quantitative data, and the mechanistic pathways involved.

Core Concepts: Reaction Mechanisms

The nucleophilic substitution reactions of this compound predominantly proceed via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is attributed to the primary nature of the alkyl halide, which minimizes steric hindrance for the incoming nucleophile. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.

While the SN1 (Substitution Nucleophilic Unimolecular) pathway, which involves a carbocation intermediate, is generally not favored for primary alkyl halides, it can become a competing pathway under specific conditions, such as in the presence of a very poor nucleophile and a polar protic solvent that can stabilize a potential carbocation. However, for the majority of synthetic applications involving this compound, the SN2 mechanism is the operative route.

Key Nucleophilic Substitution Reactions

A wide array of nucleophiles can be employed to displace the bromide from this compound, leading to the formation of diverse functional groups. This section details the most common and synthetically useful transformations.

Ether Formation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this compound. This SN2 reaction involves the displacement of the bromide by an alkoxide or phenoxide ion.

Reaction Scheme:

R-O⁻Na⁺ + Br-(CH₂)₃-Ph → R-O-(CH₂)₃-Ph + NaBr

Table 1: Synthesis of Ethers from this compound

| Nucleophile (Alkoxide/Phenoxide) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Methoxide (B1231860) | 3-Methoxypropylbenzene | Methanol (B129727) | Reflux | 0.67 | - | [1] |

| Sodium Ethoxide | 3-Ethoxypropylbenzene | Ethanol (B145695) | Reflux | 1-8 | 50-95 | [2] |

| Sodium Phenoxide | 3-Phenoxypropylbenzene | DMF | 50-100 | 1-8 | 50-95 | [2] |

Amine Synthesis

The reaction of this compound with amines or amine equivalents is a fundamental route to various nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Primary and secondary amines can directly displace the bromide to form secondary and tertiary amines, respectively. A common side reaction is over-alkylation, which can be mitigated by using a large excess of the amine.

Reaction Scheme:

R₂NH + Br-(CH₂)₃-Ph → R₂N⁺H-(CH₂)₃-Ph Br⁻ → R₂N-(CH₂)₃-Ph

Table 2: Synthesis of Amines from this compound

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | N-(3-Phenylpropyl)aniline | Toluene | 110 | 12 | - | [3] |

| Piperidine | 1-(3-Phenylpropyl)piperidine | - | - | - | - | |

| 1-Boc-piperazine | 1-Boc-4-(3-phenylpropyl)piperazine | - | - | - | - | [4] |

To avoid over-alkylation and cleanly synthesize primary amines, the Gabriel synthesis is often employed. This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate.

Reaction Scheme:

-

Potassium Phthalimide + Br-(CH₂)₃-Ph → N-(3-Phenylpropyl)phthalimide

-

N-(3-Phenylpropyl)phthalimide + H₂NNH₂ → 3-Phenylpropylamine + Phthalhydrazide

Table 3: Gabriel Synthesis of 3-Phenylpropylamine

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1. Alkylation | Potassium Phthalimide | Dimethylacetamide | 120 | 4 | 77 | [5] |

| 2. Hydrazinolysis | Hydrazine | Ethanol | Reflux | - | - |

Azide (B81097) and Nitrile Synthesis

Azides and nitriles are valuable synthetic intermediates that can be further transformed into amines, amides, carboxylic acids, and various heterocyclic compounds.

Reaction Schemes:

-

Azide: NaN₃ + Br-(CH₂)₃-Ph → N₃-(CH₂)₃-Ph + NaBr

-

Nitrile: KCN + Br-(CH₂)₃-Ph → NC-(CH₂)₃-Ph + KBr

Table 4: Synthesis of Azides and Nitriles from this compound

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Azide | 3-Phenylpropyl azide | DMSO | Ambient | Overnight | 73 | [6] |

| Potassium Cyanide | 4-Phenylbutanenitrile | Ethanol | Reflux | - | - |

Experimental Protocols

This section provides detailed methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 3-Methoxypropylbenzene

Materials:

-

This compound (2 mL)

-

2M Sodium methoxide in methanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stir bar

-

Reflux apparatus

-

Separatory funnel

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a 25 mL round-bottom flask, add 2 mL of this compound and a magnetic stir bar.

-

Add 10 mL of 2M sodium methoxide in methanol to the flask.

-

Assemble a reflux apparatus and heat the reaction mixture to reflux for 40 minutes.

-

After 40 minutes, remove the heat source and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 10 mL of water.

-

Separate the layers and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography as needed.[1]

Protocol 2: Synthesis of N-(3-Phenylpropyl)phthalimide (Gabriel Synthesis - Step 1)

Materials:

-

Potassium phthalimide (90 g)

-

This compound (equivalent moles to 1,3-dibromopropane (B121459) used in the reference, adjusted for molecular weight)

-

Dimethylacetamide (300 mL)

-

Water (1 L)

-

Ethanol for recrystallization

Procedure:

-

In a suitable reaction vessel, mix 90 g of potassium phthalimide with 300 mL of dimethylacetamide and stir.

-

Add the this compound to the mixture.

-

Heat the reaction mixture to 120 °C and maintain for 4 hours.

-

After the reaction is complete, pour the solution into 1 L of water.

-

Collect the resulting crystals by suction filtration.

-

Recrystallize the crude product from ethanol to obtain pure N-(3-phenylpropyl)phthalimide.[5]

Protocol 3: Synthesis of 3-Phenylpropyl Azide

Materials:

-

This compound (2.0 mL, 16.84 mmol)

-

Sodium azide (1.64 g, 25.26 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (40 mL)

-

Water (75 mL)

-

Diethyl ether (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (2.0 mL) in DMSO (40 mL) in a reaction flask.

-

Add sodium azide (1.64 g) as a solid and stir the reaction mixture overnight at ambient temperature.

-

Slowly add water (75 mL) to the reaction mixture (Note: this may be exothermic).

-

Extract the product into diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with brine (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a clear oil. A yield of approximately 73% can be expected.[6]

Application in Drug Development: Dopamine (B1211576) Transporter (DAT) Inhibitors

Derivatives of this compound are crucial building blocks in the synthesis of pharmacologically active compounds, notably inhibitors of the dopamine transporter (DAT). One such prominent example is GBR 12909 (Vanoxerine) , a potent and selective dopamine reuptake inhibitor.[7][8]

Dopamine Transporter Signaling Pathway

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of DAT leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.[3][7] This mechanism is a key target for the treatment of various neurological and psychiatric disorders, including depression and substance abuse.

Caption: Dopamine transporter (DAT) signaling pathway and inhibition by GBR 12909.

Experimental Workflow for Assessing DAT Inhibitors

The evaluation of novel DAT inhibitors synthesized from this compound derivatives typically follows a structured experimental workflow.

Caption: Experimental workflow for the development and evaluation of DAT inhibitors.

Conclusion

This compound is a cornerstone reagent for introducing the 3-phenylpropyl moiety into a wide range of molecules through nucleophilic substitution reactions. The predominance of the SN2 mechanism allows for predictable and efficient synthesis of ethers, amines, azides, nitriles, and other valuable compounds. The application of these derivatives in the development of potent and selective dopamine transporter inhibitors highlights the significance of this compound in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a valuable resource for researchers engaged in the synthesis and application of these important chemical entities.

References

- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. Vanoxerine - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Elimination Reactions of (3-Bromopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromopropyl)benzene is a versatile reagent in organic synthesis, capable of undergoing a variety of transformations. This technical guide provides a comprehensive overview of the elimination reactions of this compound, with a focus on the competing intermolecular elimination and intramolecular cyclization pathways. Detailed experimental protocols, quantitative data on product distribution, and the biological relevance of the resulting products, allylbenzene (B44316) and phenylcyclopropane, are presented to inform synthetic strategy and applications in drug discovery and development.

Introduction

This compound serves as a key substrate for investigating the principles of elimination reactions, offering insights into the competition between E2 and SN2 pathways, as well as intramolecular versus intermolecular processes. The reaction outcomes are highly dependent on the nature of the base, solvent, and temperature, leading to the formation of either allylbenzene through dehydrobromination or phenylcyclopropane via intramolecular cyclization. Understanding and controlling these reaction pathways are crucial for the targeted synthesis of these valuable molecular scaffolds.

Intermolecular Elimination (E2) vs. Substitution (SN2)

The reaction of this compound with nucleophilic bases can lead to a mixture of elimination (E2) and substitution (SN2) products. The primary factors governing this competition are the strength and steric hindrance of the base, the solvent, and the reaction temperature.

Reaction with Sodium Methoxide (B1231860)

Sodium methoxide (NaOMe) is a strong, unhindered base and a good nucleophile. Its reaction with this compound can yield both the E2 product, allylbenzene, and the SN2 product, (3-methoxypropyl)benzene.

Data Presentation: Product Distribution with Sodium Methoxide

| Base/Solvent System | Temperature | Allylbenzene (E2) Yield | (3-Methoxypropyl)benzene (SN2) Yield |

| NaOMe in Methanol (B129727) | Room Temperature | Minor Product | Major Product |

| NaOMe in Methanol | Reflux | Major Product | Minor Product |

Note: Specific quantitative yields are highly dependent on precise reaction conditions and require empirical determination. The data presented reflects the general trend observed.

Reaction with Potassium tert-Butoxide

Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base. Its bulky nature favors the abstraction of a proton over nucleophilic attack, thus promoting the E2 pathway to form allylbenzene.

Data Presentation: Product Distribution with Potassium tert-Butoxide

| Base/Solvent System | Temperature | Allylbenzene (E2) Yield | (3-tert-Butoxypropyl)benzene (SN2) Yield |

| KOtBu in tert-Butanol (B103910) | Room Temperature - Reflux | Major Product | Minor Product |

Note: Due to significant steric hindrance, the SN2 product is generally formed in very low yields.

Intramolecular Cyclization: Synthesis of Phenylcyclopropane

In the presence of a very strong, non-nucleophilic base, this compound can undergo an intramolecular elimination reaction to form phenylcyclopropane. This reaction proceeds via the formation of a carbanion at the benzylic position, followed by intramolecular nucleophilic attack to displace the bromide ion.

Data Presentation: Intramolecular Cyclization

| Base/Solvent System | Temperature | Phenylcyclopropane Yield |

| NaNH₂ in Liquid NH₃ | -33 °C | Moderate to High |

Note: While this reaction is known to occur, specific, high-yield protocols directly from this compound are not extensively reported in readily available literature. The synthesis of phenylcyclopropane derivatives often proceeds through alternative routes.

Experimental Protocols

General Procedure for Elimination with Sodium Methoxide

Materials:

-

This compound

-

2M Sodium methoxide in methanol

-

Methanol

-

Water

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (for reflux conditions)

-

Heating mantle (for reflux conditions)

Procedure at Room Temperature:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of this compound.

-

Add 10 mL of 2M sodium methoxide in methanol to the flask.

-

Stir the reaction mixture at room temperature for 40 minutes.

-

After 40 minutes, transfer the reaction mixture to a separatory funnel and add 10 mL of water.

-

Allow the layers to separate and remove the organic layer.

-

The organic layer can be further washed, dried, and concentrated to isolate the products for analysis (e.g., by GC-MS).

Procedure at Reflux:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of this compound and 10 mL of 2M sodium methoxide in methanol.

-

Assemble a reflux apparatus and reflux the reaction mixture for 40 minutes.

-

After 40 minutes, remove the heat source and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 10 mL of water.

-

Allow the layers to separate and remove the organic layer for further workup and analysis.

General Procedure for Elimination with Potassium tert-Butoxide

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve potassium tert-butoxide in anhydrous tert-butanol to create a 1.0 M solution.

-

While stirring under a nitrogen atmosphere, add this compound to the potassium tert-butoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Mandatory Visualizations

Methodological & Application

Synthesis of Quinolinone Derivatives Using (3-Bromopropyl)benzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N- and O-alkylated quinolinone derivatives utilizing (3-bromopropyl)benzene as a key reagent. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of a 3-phenylpropyl group via alkylation can modulate the pharmacological properties of the parent quinolinone, making this synthetic route valuable for developing novel therapeutic agents.

N-Alkylation of Quinolin-2(1H)-one

The direct alkylation of the nitrogen atom in the quinolinone ring is a common strategy to introduce functional groups that can interact with biological targets. This protocol outlines a standard procedure for the N-alkylation of quinolin-2(1H)-one using this compound.

Experimental Protocol: Synthesis of 1-(3-phenylpropyl)quinolin-2(1H)-one

Materials:

-

Quinolin-2(1H)-one

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinolin-2(1H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the quinolinone nitrogen.

-

Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(3-phenylpropyl)quinolin-2(1H)-one.

Quantitative Data Summary (Representative)

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(3-phenylpropyl)quinolin-2(1H)-one | Quinolin-2(1H)-one | This compound, K₂CO₃ | DMF | 80 | 6 | 75-85 |

| 4-Hydroxy-1-(3-phenylpropyl)quinolin-2(1H)-one | 4-Hydroxyquinolin-2(1H)-one | This compound, K₂CO₃ | DMF | 80 | 6 | 70-80 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

O-Alkylation of 4-Hydroxyquinolin-2(1H)-one

For quinolinones possessing a hydroxyl group, such as 4-hydroxyquinolin-2(1H)-one, O-alkylation is a competing reaction pathway. The regioselectivity between N- and O-alkylation can often be controlled by the choice of base and solvent. The following protocol favors O-alkylation.

Experimental Protocol: Synthesis of 4-(3-Phenylpropoxy)quinolin-2(1H)-one

Materials:

-

4-Hydroxyquinolin-2(1H)-one

-

This compound

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-